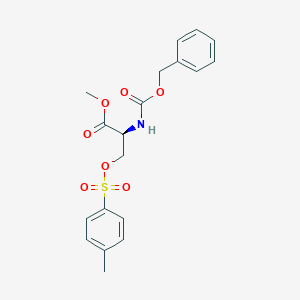
Z-N-ME-L-2-Aminohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl (Z) protecting group and a methyl group attached to the amino acid lysine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-N-ME-L-2-Aminohexanoic acid typically involves multi-step reactions. One common method starts with the protection of the amino group of lysine using a benzyloxycarbonyl (Z) group. This is followed by the methylation of the amino group to introduce the N-methyl group. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for reaction monitoring and control. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions: Z-N-ME-L-2-Aminohexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, yielding the free amino acid.
Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group is replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive cleavage of the benzyloxycarbonyl group is often achieved using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Free N-methyl lysine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Z-N-ME-L-2-Aminohexanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in peptide synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its role in protein engineering and as a model compound for understanding amino acid behavior.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
作用机制
The mechanism of action of Z-N-ME-L-2-Aminohexanoic acid involves its interaction with specific molecular targets. As an analog of lysine, it can inhibit enzymes that bind to lysine residues, such as proteolytic enzymes like plasmin. This inhibition is due to the structural similarity between this compound and lysine, allowing it to compete for binding sites on these enzymes .
相似化合物的比较
Norleucine: An isomer of lysine with a similar structure but without the benzyloxycarbonyl and methyl groups.
Aminocaproic Acid: Another lysine analog used as an antifibrinolytic agent.
Norvaline: An isomer of valine with similar biochemical properties to norleucine.
Uniqueness: Z-N-ME-L-2-Aminohexanoic acid is unique due to its specific structural modifications, including the benzyloxycarbonyl protecting group and the N-methyl group. These modifications confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
属性
IUPAC Name |
(2S)-2-[methyl(phenylmethoxycarbonyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-4-10-13(14(17)18)16(2)15(19)20-11-12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGUBDEWMLBRB-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B554266.png)




